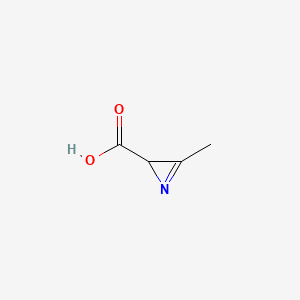

3-Methyl-2H-azirine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-2H-azirine-2-carboxylic acid is a heterocyclic compound that belongs to the class of azirine carboxylic acids. It was first isolated from the soil bacterial strain Streptomyces aureus and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-2H-azirine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the FeCl2-catalyzed isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . Another method includes the use of rhodium catalysis to convert 5-heteroatom-substituted 4-haloisoxazoles into 2-halo-2H-azirine-2-carboxylic acid esters and amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of FeCl2 and rhodium catalysts in these reactions suggests that the industrial synthesis would require careful control of reaction conditions to ensure high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-2H-azirine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles and isoxazoles under acidic conditions.

Reduction: Reduction reactions can convert the azirine ring into more stable structures.

Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Acetic acid (AcOH) and trifluoroacetic acid (TFA) are commonly used reagents for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Oxazoles and isoxazoles.

Reduction: Reduced azirine derivatives.

Substitution: Various azirine derivatives with different functional groups.

Applications De Recherche Scientifique

3-Methyl-2H-azirine-2-carboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Methyl-2H-azirine-2-carboxylic acid involves its interaction with bacterial cell walls. The polar electrophilic azirine fragment acts as a powerful Michael acceptor, covalently binding to nucleophilic sites such as cysteine or lysine residues in bacterial proteins . This interaction disrupts essential bacterial processes, leading to cell death.

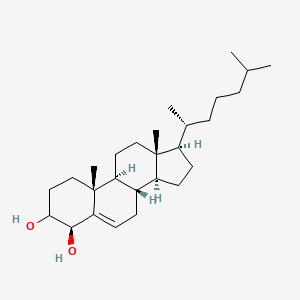

Comparaison Avec Des Composés Similaires

Similar Compounds

Azirinomycin: Another azirine carboxylic acid with similar antibacterial properties.

Motualevic Acid F: A long-chain azirine carboxylic acid isolated from marine sponges.

Dysidazirine: A natural azirine compound with structural similarities to sphingosine.

Uniqueness

3-Methyl-2H-azirine-2-carboxylic acid is unique due to its high antibacterial activity and relatively low cytotoxicity compared to other azirine derivatives . Its stability and solubility in water and organic solvents also make it a versatile compound for various applications .

Propriétés

Numéro CAS |

31772-89-1 |

|---|---|

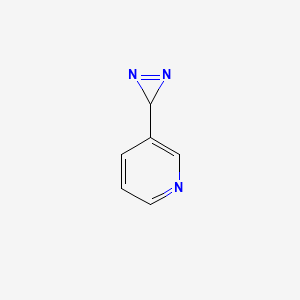

Formule moléculaire |

C4H5NO2 |

Poids moléculaire |

99.09 g/mol |

Nom IUPAC |

3-methyl-2H-azirine-2-carboxylic acid |

InChI |

InChI=1S/C4H5NO2/c1-2-3(5-2)4(6)7/h3H,1H3,(H,6,7) |

Clé InChI |

NHCHAEIJXKFNRU-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC1C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)

![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)